

An In-Depth Technical Guide to Boc-L-homophenylalanine: Properties, Characterization, and Applications

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Compound of Interest

Compound Name:	(S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid
CAS No.:	98628-27-4
Cat. No.:	B1597102

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-homophenylalanine (Boc-L-homophenylalanine) is a synthetically derived amino acid that serves as a crucial building block in the fields of peptide synthesis and medicinal chemistry. As a derivative of the natural amino acid L-phenylalanine, it features an additional methylene group in its side chain, which imparts unique conformational properties to the peptides and peptidomimetics into which it is incorporated. The presence of the tert-butoxycarbonyl (Boc) protecting group on the α -amino group enhances its stability and solubility in organic solvents, facilitating its use in solution-phase and solid-phase peptide synthesis.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of Boc-L-homophenylalanine, detailed protocols for its characterization, and insights into its applications in modern drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of Boc-L-homophenylalanine is fundamental to its effective application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

Structural and General Properties

Boc-L-homophenylalanine is a white to off-white crystalline powder.[3] The key structural features include the chiral center at the α -carbon, the hydrophobic phenethyl side chain, and the acid-labile Boc protecting group.



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Solubility Profile

Boc-L-homophenylalanine exhibits good solubility in a range of organic solvents, a characteristic largely attributed to the bulky, nonpolar Boc group. It is soluble in methanol, which is a common solvent for its use in synthesis and analysis.[5] For in vivo studies, it can be dissolved in systems such as 10% DMSO in 90% (20% SBE- β -CD in Saline) or 10% DMSO in 90% Corn Oil to achieve a concentration of at least 5 mg/mL.[6]

Stability and Storage

Boc-L-homophenylalanine is sensitive to heat and moisture.[5] It is stable under neutral and basic conditions, a key feature of the Boc protecting group.[7] For long-term storage, it is recommended to keep the compound in a cool, dry place, typically at 2-8°C.[3]

Chemical Reactivity and the Role of the Boc Group

The chemical behavior of Boc-L-homophenylalanine is dominated by the reactivity of its three main functional components: the carboxylic acid, the Boc-protected amine, and the aromatic side chain.

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. This means it is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but can be readily removed with acids.[1] This orthogonality is fundamental to its use in stepwise peptide synthesis.

The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[1]

Diagram: Boc Deprotection Workflow



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Caption: General workflow for the acidic deprotection of a Boc-protected amine.

Potential Side Reactions

During the deprotection of Boc-L-homophenylalanine, the tert-butyl cation generated can be a source of side reactions, particularly the alkylation of sensitive amino acid residues like tryptophan, methionine, and tyrosine if they are present in the peptide sequence.[8][9] The use of "scavengers" such as anisole, thioanisole, or triethylsilane in the deprotection cocktail is crucial to trap these carbocations and prevent unwanted modifications.[8]

Spectroscopic and Chromatographic Characterization

Accurate characterization of Boc-L-homophenylalanine is essential to confirm its identity, purity, and structural integrity. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Boc-L-homophenylalanine.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and types of protons and their connectivity. For a closely related compound, N-tert-butoxycarbonyl-L-phenylalanine, the following characteristic signals are observed in CD₃OD: a singlet around 1.36 ppm corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety, multiplets for the β- and α-protons of the amino acid backbone, and signals in the aromatic region (around 7.26 ppm) for the phenyl group.[10] The spectrum for Boc-L-homophenylalanine would be expected to show similar features, with adjustments in the chemical shifts and coupling patterns of the side-chain protons due to the additional methylene group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances are expected for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, the α-carbon, the carbons of the phenethyl side chain, and the aromatic carbons. The chemical shifts of the carbonyl carbons are sensitive to the solvent polarity.[11][12]

Experimental Protocol: ¹H NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of Boc-L-homophenylalanine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

CD₃OD) in a clean, dry NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
- **Data Analysis:** Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Boc-L-homophenylalanine. The spectrum is expected to show characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of both the carbamate and the carboxylic acid, C-H stretching of the aromatic and aliphatic portions, and C-O stretching. For N-Boc-L-phenylalanine, a representative analog, characteristic peaks are observed around 3300 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (aromatic C-H stretch), 2975-2950 cm⁻¹ (aliphatic C-H stretch), ~1710 cm⁻¹ (carbamate C=O stretch), and ~1660 cm⁻¹ (acid C=O stretch).[13]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Boc-L-homophenylalanine, which aids in its structural confirmation. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns, including the loss of the Boc group or parts of it (e.g., loss of isobutylene, C₄H₈), and fragmentation of the amino acid backbone.[14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Boc-L-homophenylalanine. Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is separated on a

nonpolar stationary phase (e.g., C18) with a polar mobile phase. The increased hydrophobicity due to the Boc group results in good retention on C18 columns.[16]

Diagram: HPLC Purity Analysis Workflow



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Caption: A typical workflow for the purity analysis of Boc-L-homophenylalanine by RP-HPLC.

Experimental Protocol: RP-HPLC Purity Analysis

- **Mobile Phase Preparation:** Prepare mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Degas both mobile phases.
- **Sample Preparation:** Accurately weigh a small amount of Boc-L-homophenylalanine and dissolve it in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.
- **Instrument Setup:** Use a C18 reversed-phase column. Set a suitable gradient elution program, for example, from 5% to 95% mobile phase B over 30 minutes. Set the flow rate to 1.0 mL/min and the UV detection wavelength to 220 nm.
- **Analysis:** Inject the sample onto the column and record the chromatogram.

- **Data Analysis:** Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Applications in Research and Drug Development

The unique structural features of Boc-L-homophenylalanine make it a valuable tool for medicinal chemists and peptide scientists.

- **Peptide Synthesis:** It is widely used as a building block in the synthesis of peptides and peptidomimetics. The extended side chain can be used to probe the binding pockets of receptors and enzymes, and to modulate the secondary structure of peptides.[2]
- **Drug Development:** Boc-L-homophenylalanine is a key intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can enhance their metabolic stability, bioavailability, and therapeutic efficacy.[4]
- **Neuroscience Research:** Due to its structural similarity to phenylalanine, a precursor to several neurotransmitters, it can be used in neuroscience research to study amino acid transport and metabolism in the brain.[3]

Conclusion

Boc-L-homophenylalanine is a versatile and valuable reagent for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established protocols for its use and characterization, make it an indispensable tool in the design and synthesis of novel peptides and pharmaceutical agents. A thorough understanding of its characteristics, as outlined in this guide, is paramount to leveraging its full potential in advancing scientific discovery.

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